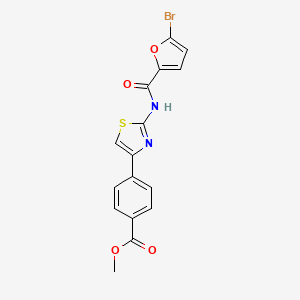![molecular formula C17H18ClN3O3 B2802907 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide CAS No. 478039-96-2](/img/structure/B2802907.png)
4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide is an organic compound with a complex structure that includes a benzyloxy group, a chlorobenzoyl group, and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide typically involves multiple steps. One common route starts with the preparation of the benzyloxy intermediate, followed by chlorination to introduce the chlorobenzoyl group. The final step involves the reaction of the chlorobenzoyl intermediate with N-ethylhydrazinecarboxamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoquinones, while reduction of the chlorobenzoyl group can yield benzyl alcohols .
Scientific Research Applications
4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. The benzyloxy and chlorobenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazinecarboxamide moiety may also play a role in binding to these targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and has similar reactivity in oxidation and reduction reactions.
4-(benzyloxy)benzyl chloride: Similar in structure, this compound is used in the synthesis of various organic molecules.
2-(4-(benzyloxy)-5-(hydroxyl)phenyl): This compound has similar biological activities and applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential as a pharmaceutical intermediate make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-19-17(23)21-20-16(22)14-9-8-13(10-15(14)18)24-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXTWEWMJLRLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2802826.png)


![1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2802830.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2802831.png)
![2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2802832.png)


![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)

![N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2802841.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)
![5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2802846.png)
